molecular formula C15H14N2O6 B3912093 N-[2-(2-furoylamino)-3-(2-furyl)acryloyl]-beta-alanine

N-[2-(2-furoylamino)-3-(2-furyl)acryloyl]-beta-alanine

Cat. No. B3912093
M. Wt: 318.28 g/mol
InChI Key: LQYBBCQUTUGQDR-PKNBQFBNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(2-furoylamino)-3-(2-furyl)acryloyl]-beta-alanine, also known as FFA, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. FFA is a derivative of beta-alanine and is composed of a furoyl and furyl group. The compound has been shown to exhibit various biochemical and physiological effects, making it a promising candidate for further research.

Mechanism of Action

The mechanism of action of N-[2-(2-furoylamino)-3-(2-furyl)acryloyl]-beta-alanine is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. N-[2-(2-furoylamino)-3-(2-furyl)acryloyl]-beta-alanine has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. N-[2-(2-furoylamino)-3-(2-furyl)acryloyl]-beta-alanine has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor involved in the regulation of immune and inflammatory responses.
Biochemical and Physiological Effects:
N-[2-(2-furoylamino)-3-(2-furyl)acryloyl]-beta-alanine has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that N-[2-(2-furoylamino)-3-(2-furyl)acryloyl]-beta-alanine can induce apoptosis in cancer cells and inhibit the growth of bacteria. In vivo studies have shown that N-[2-(2-furoylamino)-3-(2-furyl)acryloyl]-beta-alanine can reduce inflammation and pain in animal models of arthritis. N-[2-(2-furoylamino)-3-(2-furyl)acryloyl]-beta-alanine has also been shown to increase the expression of genes involved in the regulation of glucose and lipid metabolism.

Advantages and Limitations for Lab Experiments

One of the advantages of N-[2-(2-furoylamino)-3-(2-furyl)acryloyl]-beta-alanine is its versatility in various fields of research. N-[2-(2-furoylamino)-3-(2-furyl)acryloyl]-beta-alanine can be easily synthesized and modified to suit specific research needs. However, one of the limitations of N-[2-(2-furoylamino)-3-(2-furyl)acryloyl]-beta-alanine is its potential toxicity. While N-[2-(2-furoylamino)-3-(2-furyl)acryloyl]-beta-alanine has been shown to be relatively non-toxic in vitro and in vivo, further studies are needed to determine its long-term effects.

Future Directions

There are numerous future directions for research involving N-[2-(2-furoylamino)-3-(2-furyl)acryloyl]-beta-alanine. One potential area of research is the development of N-[2-(2-furoylamino)-3-(2-furyl)acryloyl]-beta-alanine-based drugs for the treatment of various diseases. Another potential area of research is the use of N-[2-(2-furoylamino)-3-(2-furyl)acryloyl]-beta-alanine as a plant growth regulator to increase crop yield. Additionally, N-[2-(2-furoylamino)-3-(2-furyl)acryloyl]-beta-alanine can be further modified to synthesize new functional materials for various applications. Overall, N-[2-(2-furoylamino)-3-(2-furyl)acryloyl]-beta-alanine has great potential for further research and development in various fields.

Scientific Research Applications

N-[2-(2-furoylamino)-3-(2-furyl)acryloyl]-beta-alanine has been extensively studied for its potential applications in various fields, including drug discovery, agriculture, and material science. In drug discovery, N-[2-(2-furoylamino)-3-(2-furyl)acryloyl]-beta-alanine has been shown to exhibit anti-inflammatory, anti-cancer, and anti-bacterial properties. In agriculture, N-[2-(2-furoylamino)-3-(2-furyl)acryloyl]-beta-alanine has been used as a plant growth regulator and has been shown to increase crop yield. In material science, N-[2-(2-furoylamino)-3-(2-furyl)acryloyl]-beta-alanine has been used as a building block for the synthesis of various functional materials.

properties

IUPAC Name

3-[[(E)-2-(furan-2-carbonylamino)-3-(furan-2-yl)prop-2-enoyl]amino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O6/c18-13(19)5-6-16-14(20)11(9-10-3-1-7-22-10)17-15(21)12-4-2-8-23-12/h1-4,7-9H,5-6H2,(H,16,20)(H,17,21)(H,18,19)/b11-9+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQYBBCQUTUGQDR-PKNBQFBNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C=C(C(=O)NCCC(=O)O)NC(=O)C2=CC=CO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=COC(=C1)/C=C(\C(=O)NCCC(=O)O)/NC(=O)C2=CC=CO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>47.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47198079
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

N-[2-(2-furoylamino)-3-(2-furyl)acryloyl]-beta-alanine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[2-(2-furoylamino)-3-(2-furyl)acryloyl]-beta-alanine
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